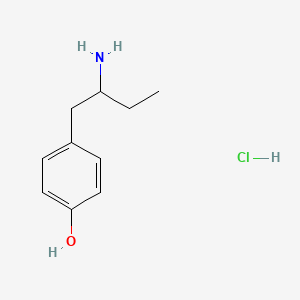

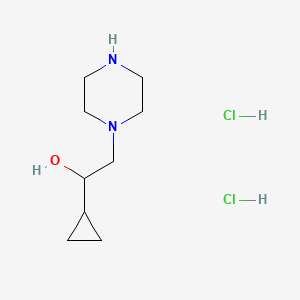

![molecular formula C9H8ClFN2O2 B1379285 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1322749-71-2](/img/structure/B1379285.png)

3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

“3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1322749-71-2 . It has a molecular weight of 230.63 . The IUPAC name for this compound is 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis

The InChI code for “3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is 1S/C9H7FN2O2.ClH/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C .Applications De Recherche Scientifique

Biopolymer Modification

3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been utilized in the modification of natural biopolymers. For instance, it has been used to introduce ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of chitosan. This modification highlights the compound's potential in enhancing or altering the properties of biopolymers for various applications, including possibly medical or material science (Levov et al., 2011).

Fluorescence Properties

The compound and its derivatives have been studied for their fluorescent properties, making them potential candidates for biomarkers and photochemical sensors. Research indicates that certain derivatives, like 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, exhibit significant fluorescence emission. This property is crucial in biological applications where tracking and sensing molecular events are essential (Velázquez-Olvera et al., 2012).

Physicochemical Mimicry and Bioisosteric Replacement

The compound's structure has been used to mimic the physicochemical properties of other compounds, such as imidazo[1,2-a]pyrimidine. This mimicry is beneficial in drug design, where modifications of a compound's structure can result in improved efficacy or reduced side effects. For example, 8-fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic and bioisosteric replacement in allosteric modulator ligands of the GABA A receptor (Humphries et al., 2006).

Cytotoxic Activity in Cancer Research

Various derivatives of the compound have been synthesized and evaluated for their cytotoxic activity, highlighting its potential in cancer research. The synthesis of these derivatives and their evaluation against different cancer cell lines can provide valuable insights into their therapeutic potential (Vilchis-Reyes et al., 2010).

Synthesis of New Materials

The compound has been involved in the synthesis of new materials, indicating its role in combinatorial chemistry and material sciences. For example, its use in three-component condensation reactions has led to the production of new compounds with potential applications in medicinal and biological sciences (Marandi, 2018).

Orientations Futures

The future directions for “3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their medicinal properties and potential applications. The development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could also be a focus .

Propriétés

IUPAC Name |

3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2.ClH/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDFVYOJFXVEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)